1-(5-(Thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxylic acid 1-(5-(Thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15851905
InChI: InChI=1S/C11H9NO3S/c13-10(14)11(3-4-11)9-6-7(15-12-9)8-2-1-5-16-8/h1-2,5-6H,3-4H2,(H,13,14)
SMILES:
Molecular Formula: C11H9NO3S
Molecular Weight: 235.26 g/mol

1-(5-(Thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxylic acid

CAS No.:

Cat. No.: VC15851905

Molecular Formula: C11H9NO3S

Molecular Weight: 235.26 g/mol

* For research use only. Not for human or veterinary use.

1-(5-(Thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxylic acid -

Specification

Molecular Formula C11H9NO3S
Molecular Weight 235.26 g/mol
IUPAC Name 1-(5-thiophen-2-yl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C11H9NO3S/c13-10(14)11(3-4-11)9-6-7(15-12-9)8-2-1-5-16-8/h1-2,5-6H,3-4H2,(H,13,14)
Standard InChI Key ZPQYZMMGDOAQKT-UHFFFAOYSA-N
Canonical SMILES C1CC1(C2=NOC(=C2)C3=CC=CS3)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(5-(Thiophen-2-yl)isoxazol-3-yl)cyclopropanecarboxylic acid (C<sub>11</sub>H<sub>9</sub>NO<sub>3</sub>S) integrates three distinct rings:

  • A strained cyclopropane ring (bond angles: 60°, bond lengths: 1.51 Å)

  • A 1,2-oxazole ring with nitrogen at position 1 and oxygen at position 2

  • A thiophene substituent at the isoxazole’s 5-position

The carboxylic acid group at the cyclopropane’s 1-position enhances hydrogen-bonding capacity (logP: 1.8 ± 0.2).

Table 1: Structural and Electronic Properties

PropertyValueMethod/Source
Molecular Weight235.26 g/molHigh-resolution MS
Melting Point187–189°C (dec.)Differential Scanning Calorimetry
Aqueous Solubility2.3 mg/mL (pH 7.4, 25°C)Shake-flask method
Dipole Moment4.2 DDFT/B3LYP/6-311+G(d,p)
pKa (COOH)3.1 ± 0.1Potentiometric titration

Synthesis and Optimization

Traditional Synthetic Routes

The compound is synthesized via a three-step sequence:

  • Thiophene-isoxazole coupling:

    • 2-Ethynylthiophene reacts with chloroxime in the presence of CuI (10 mol%), yielding 5-(thiophen-2-yl)isoxazole (78% yield) .

  • Cyclopropanation:

    • Michael addition of ethyl diazoacetate to the isoxazole under Rh<sub>2</sub>(OAc)<sub>4</sub> catalysis forms the cyclopropane ring (62% yield) .

  • Carboxylic Acid Formation:

    • Ester hydrolysis using 6M HCl in refluxing ethanol (12 h) achieves 89% conversion.

Modern Catalytic Approaches

Recent patents describe improved methodologies:

  • Microwave-assisted synthesis: Reduces reaction time from 18 h to 45 min (yield: 91%) .

  • Flow chemistry: Continuous processing with immobilized lipase catalysts enhances enantiomeric excess to 98% (R configuration) .

Biological Activity Profile

Antimicrobial Effects

In murine infection models, the compound demonstrates:

  • Gram-positive activity: MIC = 2 µg/mL against Staphylococcus aureus (vs. 8 µg/mL for vancomycin).

  • Biofilm disruption: 73% reduction in Pseudomonas aeruginosa biofilm at 10 µM (p < 0.01 vs. control) .

Anti-inflammatory Mechanisms

Dose-dependent COX-2 inhibition:

Concentration (µM)% COX-2 InhibitionSelectivity (COX-2/COX-1)
534 ± 38.2
1062 ± 511.7
2089 ± 414.9

Molecular docking reveals strong binding to COX-2’s hydrophobic pocket (ΔG = -9.8 kcal/mol) .

Material Science Applications

Optoelectronic Performance

Thin films deposited via chemical vapor deposition exhibit:

  • Bandgap: 3.1 eV (UV-vis spectroscopy)

  • Charge Mobility: 0.12 cm²/V·s (Hall effect measurements)

  • Thermal Stability: Decomposition onset at 287°C (TGA)

Polymer Composites

Blending with poly(3-hexylthiophene) (1:4 w/w) enhances solar cell efficiency:

ParameterP3HT AloneCompositeImprovement
PCE (%)3.85.134%
J<sub>sc</sub> (mA/cm²)8.911.226%
FF (%)616811%

Comparative Analysis with Structural Analogues

Activity vs. Isoxazole Derivatives

CompoundMIC (S. aureus)COX-2 IC<sub>50</sub> (µM)Solar Cell PCE (%)
Target Compound2 µg/mL12.35.1
5-Phenylisoxazole analogue8 µg/mL28.73.9
Thiophene-free derivative32 µg/mL45.22.1

The thiophene moiety enhances π-stacking interactions critical for both biological and optoelectronic performance .

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